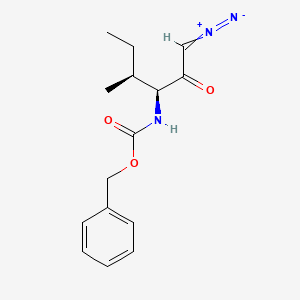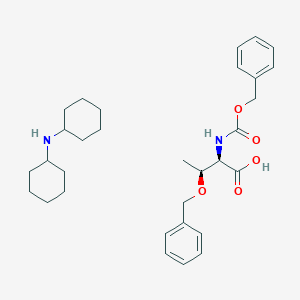
N-Metil-L-isoleucina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-isoleucine is an organic compound belonging to the class of isoleucine derivatives. It is characterized by the substitution of one of the hydrogens attached to the α-nitrogen of L-isoleucine with a methyl group. This modification results in a compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol .
Aplicaciones Científicas De Investigación
N-Methyl-L-isoleucine has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
N-Methyl-L-isoleucine is a derivative of the essential amino acid L-isoleucine . It is a part of the group of branched-chain amino acids (BCAAs), which also includes valine and leucine . The primary targets of N-Methyl-L-isoleucine are likely to be similar to those of L-isoleucine, which plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
It is known that l-isoleucine, and by extension its derivatives, are identified as bcaas . These amino acids are essential elements in the diet as they cannot be synthesized by humans . They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping to increase alertness .
Biochemical Pathways
N-Methyl-L-isoleucine likely participates in the biochemical pathways of BCAAs. In the last step of these pathways, branched-chain amino acid transaminase catalyzes the synthesis of L-isoleucine or L-valine . 3-Methyl-2-oxobutanoate, a product of dihydroxyacid dehydratase reaction, is a branching point leading either to L-leucine or L-valine biosynthesis .
Result of Action
L-isoleucine is known to play a role in hemoglobin synthesis and the regulation of blood sugar and energy levels . Therefore, N-Methyl-L-isoleucine might also influence these processes.
Análisis Bioquímico
Biochemical Properties
N-Methyl-L-isoleucine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of isoleucine from threonine through the formation of α-ketobutyrate . Additionally, N-Methyl-L-isoleucine is degraded to acetyl CoA and propionyl CoA . These interactions are crucial for maintaining cellular metabolism and energy production.
Metabolic Pathways
N-Methyl-L-isoleucine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and energy production. For example, it is converted to acetyl CoA and propionyl CoA, which are key intermediates in the citric acid cycle and fatty acid metabolism . These interactions influence metabolic flux and the levels of various metabolites within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methyl-L-isoleucine can be synthesized through various methods. One common approach involves the methylation of L-isoleucine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the methyl group being introduced at the α-nitrogen position .
Industrial Production Methods: Industrial production of N-Methyl-L-isoleucine often involves the use of biotechnological processes. For instance, genetically engineered strains of Escherichia coli can be employed to produce L-isoleucine, which is then chemically modified to obtain N-Methyl-L-isoleucine. This method leverages the high yield and efficiency of microbial fermentation .
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoacids.
Reduction: Reduction reactions can convert N-Methyl-L-isoleucine to its corresponding amine derivatives.
Substitution: The methyl group on the α-nitrogen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxoacids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
L-Isoleucine: The parent compound, differing only by the absence of the methyl group on the α-nitrogen.
N-Methyl-L-leucine: Another methylated derivative, but of L-leucine instead of L-isoleucine.
N-Methyl-L-valine: A similar compound with a methyl group on the α-nitrogen of L-valine.
Uniqueness: N-Methyl-L-isoleucine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the methyl group on the α-nitrogen can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(2S,3S)-3-methyl-2-(methylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)













